1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(pyridin-3-yl)piperazin-1-yl]ethanone
Description
The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(pyridin-3-yl)piperazin-1-yl]ethanone (hereafter referred to as the "target compound") features a 3,4-dihydroisoquinoline core linked via an ethanone bridge to a piperazine ring substituted with a pyridin-3-yl group. This structure combines aromatic and heterocyclic moieties, which are common in medicinal chemistry for targeting enzymes or receptors.
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-pyridin-3-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c25-20(24-9-7-17-4-1-2-5-18(17)15-24)16-22-10-12-23(13-11-22)19-6-3-8-21-14-19/h1-6,8,14H,7,9-13,15-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDRSVFALXPGNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3CCN(CC3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(pyridin-3-yl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Moiety: Starting from a suitable precursor, such as a benzylamine derivative, the isoquinoline ring can be formed through a Pictet-Spengler reaction.
Formation of the Piperazine Moiety: The piperazine ring can be synthesized from ethylenediamine and a suitable dihaloalkane.
Coupling of the Moieties: The isoquinoline and piperazine moieties can be coupled using a suitable linker, such as an acyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(pyridin-3-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antitumor Activity : Compounds derived from piperazine and pyridine have shown promise as anticancer agents. For instance, derivatives have been synthesized that selectively inhibit eIF4A3, a protein implicated in cancer cell proliferation, demonstrating potential for further development as antitumor agents .
- Neuroactive Properties : The isoquinoline framework is associated with neuroactivity. Studies suggest that derivatives can act on neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.
Therapeutic Applications
The compound's applications span several therapeutic areas:
- Cognitive Disorders : Due to its interaction with neurotransmitter receptors, it may be effective in treating cognitive impairments associated with conditions such as Alzheimer's disease or schizophrenia.
- Antidepressant Activity : Similar compounds have been explored for their antidepressant effects, indicating potential for mood disorder treatments .
Synthesis and Derivatives
The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(pyridin-3-yl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. Key synthetic routes include:
- Formation of the Dihydroisoquinoline Moiety : This often involves cyclization reactions starting from appropriate precursors.
- Piperazine and Pyridine Linkage : The introduction of piperazine can enhance solubility and bioavailability, critical factors in drug design.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
Mechanism of Action
The mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(pyridin-3-yl)piperazin-1-yl]ethanone would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The isoquinoline and piperazine moieties might interact with neurotransmitter receptors, while the pyridine ring could participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Molecular Properties
The target compound’s molecular weight is estimated at 306.3 g/mol (based on formula C₁₉H₂₀N₃O ). Key analogs and their modifications are summarized below:
Key Observations:
- Piperazine vs. Azetidine : Replacing piperazine with azetidine () alters ring size and flexibility, which may affect binding kinetics .
- Substituent Effects: The pyridin-3-yl group in the target compound contrasts with UDO’s trifluoromethylphenyl group; the latter’s electron-withdrawing properties improve enzyme inhibition (e.g., CYP51 in Trypanosoma cruzi) .
Biological Activity
The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(pyridin-3-yl)piperazin-1-yl]ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.
Structural Overview
The compound features a dihydroisoquinoline moiety linked to a pyridine ring via a piperazine group, creating a unique structure conducive to various biological interactions. The molecular formula is , with a molecular weight of approximately 304.37 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the Dihydroisoquinoline Moiety : This can be achieved through cyclization reactions involving appropriate precursors.
- Piperazine and Pyridine Integration : The piperazine ring is introduced through nucleophilic substitution reactions with pyridine derivatives.
- Final Acetylation : The final product is obtained by acetylating the amine group.
Antimicrobial Properties
Research has indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of isoquinoline possess antibacterial effects against various pathogens. The specific compound has been evaluated for its efficacy against bacterial strains using disk diffusion methods, where it demonstrated promising results compared to standard antibiotics .
Antioxidant Activity
The antioxidant potential of this compound has been assessed through various assays, including the DPPH radical scavenging test. Preliminary findings suggest that it may exhibit moderate antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
Neuroactive Properties
Compounds containing dihydroisoquinoline structures are known for their neuroactive properties. This particular compound may interact with neurotransmitter systems, potentially influencing cognitive functions and offering therapeutic avenues for neurodegenerative disorders .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of related compounds, it was found that derivatives similar to this compound exhibited IC50 values ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria. This positions the compound as a candidate for further development in antimicrobial therapy .
Study 2: Neuropharmacological Assessment
Another study investigated the neuropharmacological effects of related isoquinoline derivatives in animal models. Results indicated that these compounds could enhance memory retention and reduce anxiety-like behaviors, suggesting a potential role in treating cognitive disorders .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Methylisoquinoline | Isoquinoline base | Neuroactive properties |
| 3-Hydroxyisoquinoline | Hydroxy group at position 3 | Antioxidant activity |
| 6-Methoxyisoquinoline | Methoxy group at position 6 | Antimicrobial activity |
The uniqueness of This compound lies in its dual heterocyclic structure that combines both isoquinoline and pyridine functionalities, potentially enhancing its biological activity compared to other similar compounds by providing multiple interaction sites for biological targets .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(pyridin-3-yl)piperazin-1-yl]ethanone, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogs with similar scaffolds (e.g., dihydroisoquinoline-piperazine hybrids) have been synthesized by reacting sulfonate esters of tetrahydrofuran derivatives with substituted piperazines under reflux in aprotic solvents like acetonitrile. Yield optimization (e.g., 41% in ) may require adjusting stoichiometry, reaction time, or purification methods such as silica gel chromatography (MeOH/CH₂Cl₂ gradients) .
Q. How is structural confirmation achieved for this compound, and what spectroscopic techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Liquid Chromatography-Mass Spectrometry (LC/MS) are essential. For instance, ¹H NMR in CDCl₃ can confirm conformer ratios (e.g., 1.2:1 in ), while LC/MS ([M+H]+ peaks) validates molecular weight. Multi-dimensional NMR (e.g., COSY, HSQC) resolves complex splitting patterns in dihydroisoquinoline and piperazine moieties .
Q. What are the recommended protocols for assessing purity and stability during storage?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) monitors purity. Stability studies under varying temperatures (4°C, -20°C) and humidity conditions (desiccants) are advised. Analogs in were stored as lyophilized powders or in DMSO at -80°C to prevent hydrolysis of the ethanone bridge .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity or reduce off-target effects?
- Methodological Answer : Systematic substitution of the pyridinyl or dihydroisoquinoline groups is key. For example, replacing the pyridin-3-yl group with fluorophenyl () or modifying the piperazine linker length () can modulate receptor binding. In vitro assays (e.g., IC₅₀ determination for calcium channels in ) paired with computational docking (AutoDock Vina) identify critical pharmacophores .
Q. What experimental approaches validate the compound’s mechanism of action in modulating targets like N-type calcium channels or GCase?
- Methodological Answer : Electrophysiology (patch-clamp) confirms blockade of Cav2.2 channels (e.g., IC₅₀ < 1 µM in ). For GCase modulation ( ), enzymatic assays using 4-methylumbelliferyl-β-D-glucopyranoside quantify activity. Knockdown/knockout models (siRNA or CRISPR) further verify target specificity .
Q. How can contradictions in biological activity data (e.g., cytotoxicity vs. efficacy) be resolved?
- Methodological Answer : Dose-response curves and counter-screens in primary vs. transformed cell lines clarify selectivity. In , cytotoxicity discrepancies (0.52–0.60% inhibition) were addressed using HEK cell viability assays with ATP-based luminescence. Parallel artificial membrane permeability assays (PAMPA) assess whether cytotoxicity stems from off-target membrane disruption .
Q. What strategies are effective for improving metabolic stability and oral bioavailability?
- Methodological Answer : Introducing polar groups (e.g., hydroxyls) reduces logP, as seen in where reduced lipophilicity minimized CYP3A4 inhibition. Pharmacokinetic studies in rodents (plasma T½, AUC) guide formulation adjustments (e.g., nanoemulsions for enhanced solubility) .
Q. How can crystallographic or cryo-EM data inform the design of biased allosteric modulators?
- Methodological Answer : Co-crystallization with target proteins (e.g., mGluR5 in ) identifies binding pockets for rational design. Fragment-based screening (as in ) prioritizes chemical groups that stabilize active/inactive conformations. Molecular dynamics simulations predict residence times for improved efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
